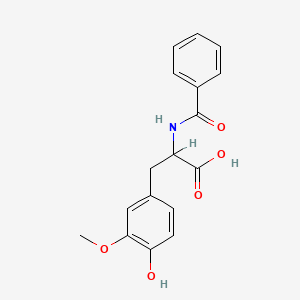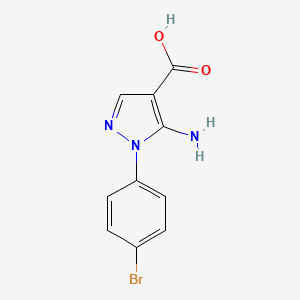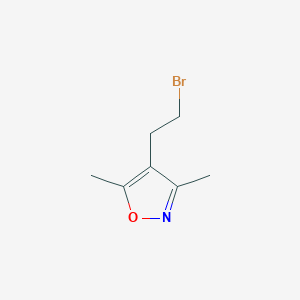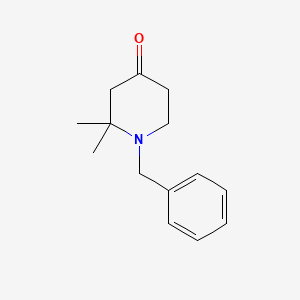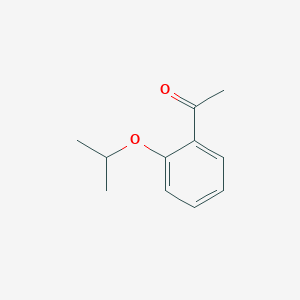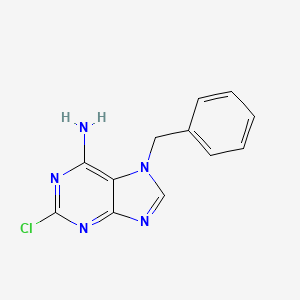
7-benzyl-2-chloro-7H-purin-6-amine
Overview
Description
7-benzyl-2-chloro-7H-purin-6-amine is a purine analog that has garnered interest due to its diverse range of biological applications. This compound has been studied for its potential anticancer properties, antiviral agents, and as a novel therapeutic compound for certain neurological disorders.
Mechanism of Action
Target of Action
It is structurally similar to6-Benzylaminopurine , a purine-based first-generation synthetic cytokinin . Cytokinins are plant hormones that regulate various processes, including cell division and differentiation.
Biochemical Pathways
Cytokinins like 6-benzylaminopurine are known to influence several pathways, including those involved in cell division, differentiation, and growth .
Result of Action
Based on its structural similarity to 6-benzylaminopurine, it may stimulate plant growth .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-benzyl-2-chloro-7H-purin-6-amine typically involves the chlorination of 7-benzyl-7H-purine-6-amine. The reaction conditions often include the use of chlorinating agents such as thionyl chloride or phosphorus oxychloride under controlled temperatures to ensure selective chlorination at the 2-position .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The process would include optimization of reaction conditions to maximize yield and purity, as well as the implementation of purification techniques such as recrystallization or chromatography to isolate the desired product .
Chemical Reactions Analysis
Types of Reactions
7-benzyl-2-chloro-7H-purin-6-amine undergoes various types of chemical reactions, including:
Substitution Reactions: The chlorine atom at the 2-position can be substituted with other nucleophiles such as amines or thiols.
Oxidation and Reduction Reactions: The purine ring can undergo oxidation or reduction under specific conditions, leading to different derivatives.
Common Reagents and Conditions
Substitution Reactions: Common reagents include amines, thiols, and alcohols. Conditions often involve the use of a base such as sodium hydride or potassium carbonate to facilitate the substitution.
Oxidation Reactions: Reagents such as hydrogen peroxide or potassium permanganate can be used under acidic or basic conditions.
Reduction Reactions: Reducing agents like sodium borohydride or lithium aluminum hydride are commonly employed.
Major Products Formed
Substitution Products: Depending on the nucleophile used, products can include 2-amino, 2-thio, or 2-alkoxy derivatives.
Oxidation Products: Oxidation can lead to the formation of purine N-oxides.
Reduction Products: Reduction can yield dihydropurine derivatives.
Scientific Research Applications
7-benzyl-2-chloro-7H-purin-6-amine has been extensively studied for its applications in various fields:
Chemistry: Used as a building block for the synthesis of more complex purine derivatives.
Biology: Investigated for its role in modulating biological pathways and as a probe for studying purine metabolism.
Medicine: Explored for its potential as an anticancer and antiviral agent. It has shown promise in preclinical studies for targeting specific cancer cell lines and viral infections.
Industry: Utilized in the development of novel materials and as a precursor for the synthesis of pharmaceuticals
Comparison with Similar Compounds
Similar Compounds
7-Benzyl-7H-purine-6-amine: Lacks the chlorine atom at the 2-position, which affects its reactivity and biological activity.
2-Chloro-7H-purin-6-ylamine: Lacks the benzyl group at the 7-position, which influences its solubility and interaction with molecular targets.
7-Benzyl-2,6-dichloro-7H-purine: Contains an additional chlorine atom at the 6-position, which can alter its chemical properties and reactivity.
Uniqueness
7-benzyl-2-chloro-7H-purin-6-amine is unique due to the presence of both the benzyl group at the 7-position and the chlorine atom at the 2-position. This combination imparts distinct chemical and biological properties, making it a valuable compound for various applications.
Properties
IUPAC Name |
7-benzyl-2-chloropurin-6-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H10ClN5/c13-12-16-10(14)9-11(17-12)15-7-18(9)6-8-4-2-1-3-5-8/h1-5,7H,6H2,(H2,14,16,17) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YRLFBWHEVKVQSG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CN2C=NC3=NC(=NC(=C32)N)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H10ClN5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70389576 | |
| Record name | 7-Benzyl-2-chloro-7H-purin-6-ylamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70389576 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
259.69 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
>39 [ug/mL] (The mean of the results at pH 7.4) | |
| Record name | SID49646682 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
CAS No. |
56025-89-9 | |
| Record name | 2-Chloro-7-(phenylmethyl)-7H-purin-6-amine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=56025-89-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 7-Benzyl-2-chloro-7H-purin-6-ylamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70389576 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




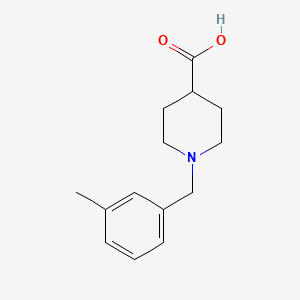
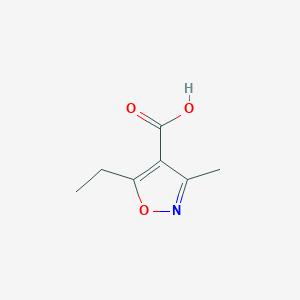
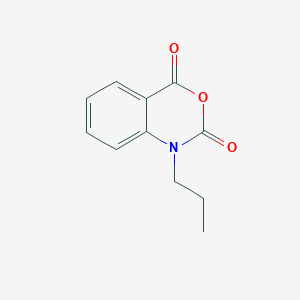
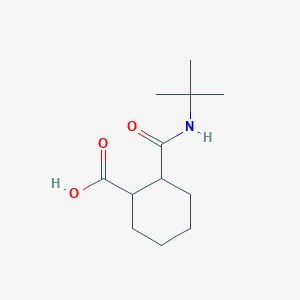
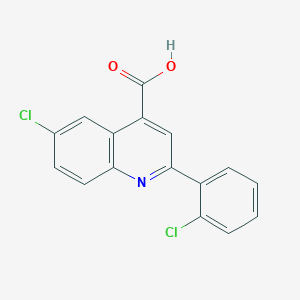
![1-[(5-Ethylthien-2-yl)methyl]piperazine](/img/structure/B1274469.png)
